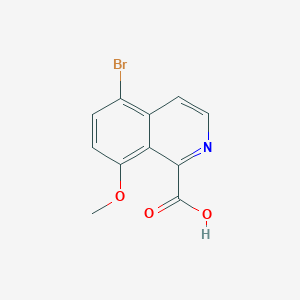![molecular formula C11H14ClNO B13198628 [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13198628.png)
[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a chlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves the formation of the pyrrolidine ring followed by the introduction of the chlorophenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with a suitable amine can lead to the formation of the pyrrolidine ring, which is then further functionalized to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, where the methanol group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor for many bioactive compounds.
2-Chlorophenyl derivatives: Compounds containing the 2-chlorophenyl group, which can exhibit similar chemical reactivity.
Methanol derivatives: Compounds with a methanol group, which can undergo similar oxidation and reduction reactions.
Uniqueness: What sets [3-(2-Chlorophenyl)pyrrolidin-3-yl]methanol apart is its combination of the pyrrolidine ring, chlorophenyl group, and methanol group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChI Key |
OYFSIHNDHPCRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


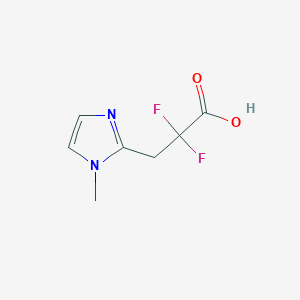

![9-Methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13198571.png)
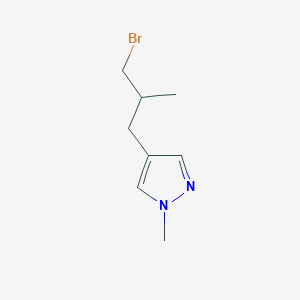
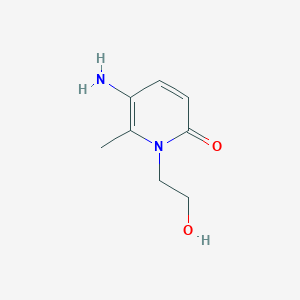
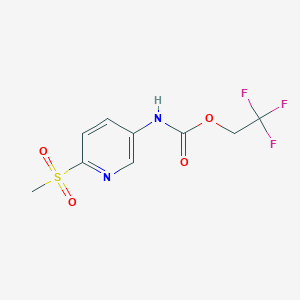
![5'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13198590.png)
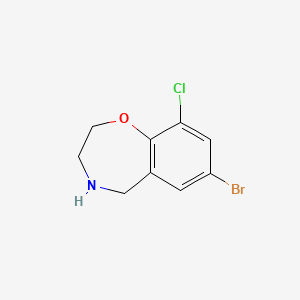
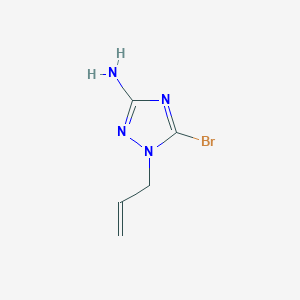
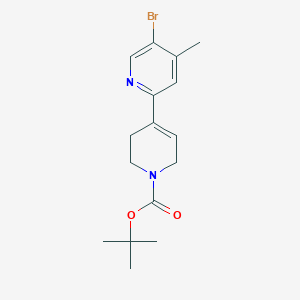
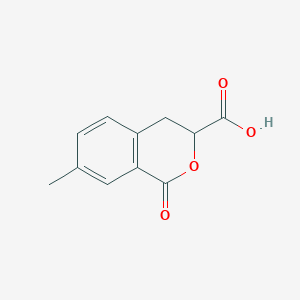
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13198609.png)

